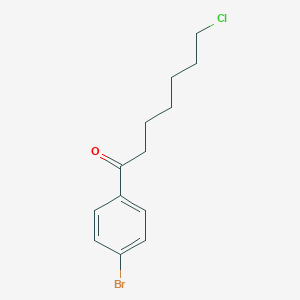

1-(4-Bromophenyl)-7-chloro-1-oxoheptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 1-(4-Bromophenyl)-7-chloro-1-oxoheptane involves various chemical reactions, including reactions with 4-bromophenyl and chlorophenyl groups. For example, the synthesis and crystal structure of 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline illustrate the complex processes involved in creating compounds with similar bromophenyl and chloro constituents (S. Da, 2002).

Molecular Structure Analysis

The molecular structures of related compounds provide insights into the arrangement and conformation of atoms within the molecule. For instance, the crystal structure analysis of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one reveals how substituted benzene rings and prop-2-en-1-one groups contribute to the overall molecular configuration, highlighting the significance of dihedral angles and intramolecular interactions (H. Fun et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Bromophenyl)-7-chloro-1-oxoheptane and its derivatives are diverse, ranging from cycloadditions to oxidative reactions. The crossed [2+2] cycloaddition of 1-phenylcyclopropene and 1-bromo-2-phenylcyclopropene demonstrates the type of reactions these compounds can undergo, leading to the formation of complex molecular structures (Gon-Ann Lee et al., 2009).

Physical Properties Analysis

The physical properties of 1-(4-Bromophenyl)-7-chloro-1-oxoheptane derivatives, such as crystal structures and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. For instance, the crystal and molecular structure of the 1:1 complex of chloral hydrate and 7-Bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one reveals the role of hydrogen bonds in stabilizing the crystal structure, indicating how intermolecular interactions influence the physical properties of these compounds (R. Dunphy & H. Lynton, 1971).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. The generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline showcase the dynamic chemical behavior of related compounds, emphasizing the influence of molecular geometry on reactivity (B. Guizzardi et al., 2001).

科学的研究の応用

Synthesis and Structural Characterization

- The compound has been synthesized and structurally characterized using spectroscopic techniques such as FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These methods provide detailed information about the compound's molecular structure and properties, aiding in understanding its chemical behavior and potential applications in materials science and chemistry (Bhumannavar, 2021).

Applications in Materials Science

- Research on derivatives of the compound, such as chalcone derivatives, has shown promising results in the field of materials science, particularly in semiconductor devices. Studies have explored the linear optical, second and third-order nonlinear optical (NLO) properties, and charge transport properties of these derivatives. This suggests their potential use in semiconductor devices due to their good electron transport materials properties and thermal stability, making them suitable as n-type materials in organic semiconductor devices (Shkir et al., 2019).

Chemical Synthesis and Reactions

- The compound and its related structures have been involved in various chemical reactions, highlighting its versatility as a building block in organic synthesis. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate in cilastatin synthesis, demonstrates the compound's role in producing medically relevant substances. This process involves multi-step reactions, showcasing the compound's utility in complex organic synthesis (Chen Xin-zhi, 2006).

Environmental and Safety Studies

- Compounds similar to "1-(4-Bromophenyl)-7-chloro-1-oxoheptane" have been studied in environmental and safety contexts, such as the investigation into the formation of dioxins from the pyrolysis of brominated hydrocarbons. These studies are crucial for understanding the environmental impact and safety considerations of using such compounds in various applications (Evans & Dellinger, 2003).

特性

IUPAC Name |

1-(4-bromophenyl)-7-chloroheptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrClO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPPQQUQFFSDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622410 |

Source

|

| Record name | 1-(4-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-7-chloro-1-oxoheptane | |

CAS RN |

193065-67-7 |

Source

|

| Record name | 1-(4-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)